molecular formula C8H10IN3 B13319623 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine

Cat. No.: B13319623
M. Wt: 275.09 g/mol
InChI Key: GWHXKAUZNUEORC-UHFFFAOYSA-N
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Description

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. The presence of iodine at the 5-position of the pyrimidine ring and the pyrrolidin-2-yl substituent makes this compound unique. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, pyrrolidin-2-one derivatives, and complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

5-iodo-2-pyrrolidin-2-ylpyrimidine

InChI

InChI=1S/C8H10IN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2

InChI Key

GWHXKAUZNUEORC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(C=N2)I

Origin of Product

United States

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